molecular formula C12H13N3O3S2 B2980814 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-81-3

2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2980814
CAS RN: 391875-81-3
M. Wt: 311.37
InChI Key: BHCDVFMVGXDHOC-UHFFFAOYSA-N
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Description

The compound “2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other benzamides. The amide group might undergo hydrolysis, and the methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic benzene ring could affect its solubility and reactivity .

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

  • Compounds related to 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized using microwave irradiation, demonstrating promising in vitro anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Synthesis for Complex Formation

  • A study explored the synthesis of a related compound for forming complexes with Ni and Pd ions, highlighting the potential for creating new materials with unique properties (Adhami et al., 2012).

Antibacterial Activity and Action Mechanism

  • Derivatives containing the thiadiazole structure have shown significant antibacterial activities against specific bacterial strains, with potential applications in developing new antibacterial agents (Song et al., 2017).

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from thiadiazole compounds exhibit antiproliferative and antimicrobial properties, suggesting their use in medical applications (Gür et al., 2020).

Anti-Inflammatory and Analgesic Agents

  • Novel compounds derived from thiadiazole scaffolds have been synthesized, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Photoreactions in the Presence of Singlet Oxygen

  • Studies on photoreactions of benzimidazole derivatives, related to the thiadiazole structure, provide insights into their potential applications in photodynamic therapy or photochemical processes (Mahran et al., 1983).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides have been found to have antioxidant, antibacterial, and anti-inflammatory activities .

properties

IUPAC Name

2,6-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-7-5-4-6-8(18-2)9(7)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDVFMVGXDHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

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